
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at the 7th and 8th positions, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position. It is primarily used in research settings due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves using monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.
Scientific Research Applications
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with methyl groups instead of methoxy groups.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains trifluoromethyl groups, which can significantly alter its chemical properties.
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: The presence of a chloro group introduces different reactivity and potential biological activity.
These comparisons highlight the unique structural features of this compound, particularly the methoxy groups, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
ethyl 7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-8-5-6-10(18-2)12(19-3)11(8)15-13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
SCEMZCNMJDRINT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


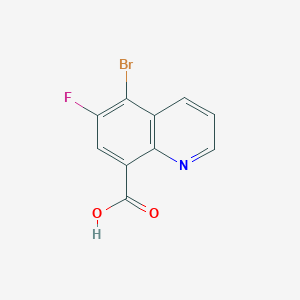


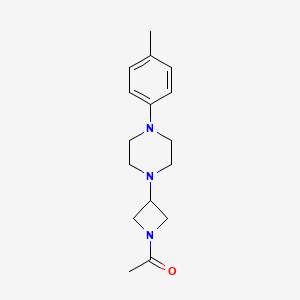
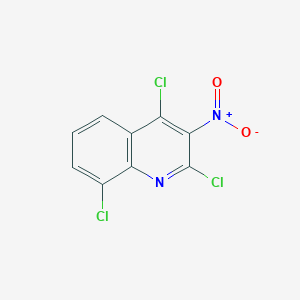

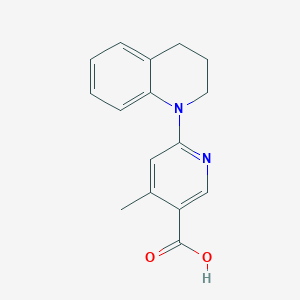
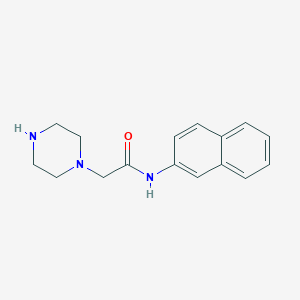
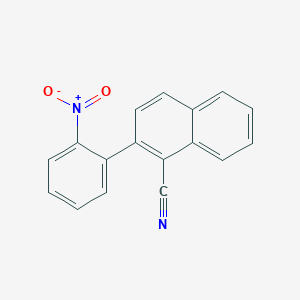


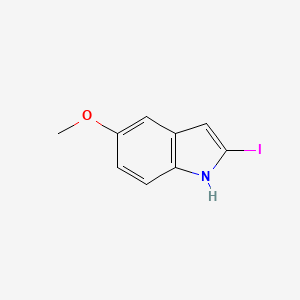

![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
